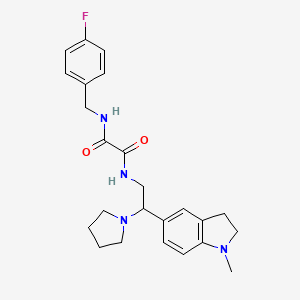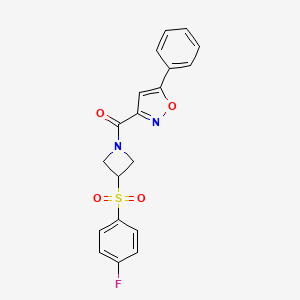
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . These compounds are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Synthesis Analysis
The synthesis of these compounds often involves complex chemical processes. For instance, the synthesis of sulfonamides amalgamated with 1,4-benzodioxane heterocycle was designed to act as antibacterial agents .
Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .
Chemical Reactions Analysis
Benzamide derivatives, including compounds similar to the one you mentioned, often participate in various chemical reactions, highlighting their versatile chemical properties.
Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. For instance, a compound with a similar structure has a molecular weight of 205.26 .
Scientific Research Applications
Larvicidal and Antimicrobial Activities
One of the primary research applications of derivatives similar to 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is their larvicidal and antimicrobial activities. A study by Kumara et al. (2015) synthesized novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, derivatives prepared by condensing 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with various substituted phenyl acetic acids. These derivatives were evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity, showing potential for both antimicrobial and pest control applications Kumara et al., 2015.
Tribological Properties and Tribochemistry Mechanism
Another significant application area is the exploration of the tribological properties and tribochemistry mechanism of sulfur-containing triazine derivatives in water-glycol. Wu et al. (2017) synthesized two triazine derivatives, which, as additives in water-glycol base fluid, demonstrated improved antiwear and friction-reducing capacities. This research underscores the potential use of these compounds in developing more efficient and durable lubricants for industrial applications Wu et al., 2017.
Synthesis and Molecular Structure Exploration
Research also delves into the synthesis and molecular structure exploration of triazine derivatives. For instance, Hwang et al. (2006) reported the synthesis and detailed molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, elucidating the extensive hydrogen bonding and pi-pi stacking interactions which could inform the design of compounds with tailored physical and chemical properties Hwang et al., 2006.
Mechanism of Action
These compounds exert their effects by activating specific pathways, which are ligand-activated transcription factors that regulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Future Directions
Based on the biological activities of sulfonamides and benzodioxane containing compounds, future research could focus on synthesizing new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Further studies are needed to explore the potential therapeutic applications of these compounds.
properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-10-9(13-14-11(18)12-10)6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H2,12,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMOZUZJZJEARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)


![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)


![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)
![3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2643941.png)

![N-isopropyl-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2643943.png)
![1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2643947.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)